(4-Phenylmethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Description
1-[4-(Benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyloxybenzoyl group and a pyridinyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(26-16-14-25(15-17-26)22-8-4-5-13-24-22)20-9-11-21(12-10-20)28-18-19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXDIGRDDFRBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylmethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by bromination and halogen exchange reactions . The process may involve the use of solvents and ligands to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may leverage large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The choice of solvents, catalysts, and purification methods are critical to the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki–Miyaura coupling reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group .
Scientific Research Applications
1-[4-(Benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for (4-Phenylmethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpiperazine: Shares the piperazine core but lacks the benzyloxybenzoyl and pyridinyl groups.
4-(2-Pyridinyl)piperazine: Similar in having the pyridinyl group but lacks the benzyloxybenzoyl group.
Uniqueness: 1-[4-(Benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications that similar compounds may not be suitable for .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
